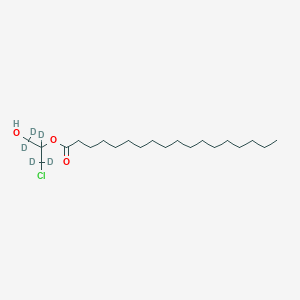
rac 2-Stearoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Stearoyl-3-chloropropanediol-d5 involves the esterification of octadecanoic acid with 2-chloro-1-(hydroxymethyl)ethyl ester-d5 . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: rac 2-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac 2-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of rac 2-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The compound can be incorporated into lipid membranes, affecting membrane fluidity and function. It also participates in metabolic pathways, where it can be converted into various metabolites that exert biological effects.
Comparison with Similar Compounds
- rac 1,2-Distearoyl-3-chloropropanediol-d5
- rac 1-Palmitoyl-3-chloropropanediol-d5
Comparison: rac 2-Stearoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Compared to rac 1,2-Distearoyl-3-chloropropanediol-d5 and rac 1-Palmitoyl-3-chloropropanediol-d5, it offers distinct advantages in terms of its application in NMR spectroscopy and lipidomics.
Properties
Molecular Formula |
C21H41ClO3 |
|---|---|
Molecular Weight |
382.0 g/mol |
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3/i18D2,19D2,20D |
InChI Key |
QVDKLQCGMGDAPK-UITAJUKKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
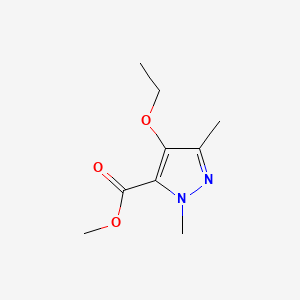
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
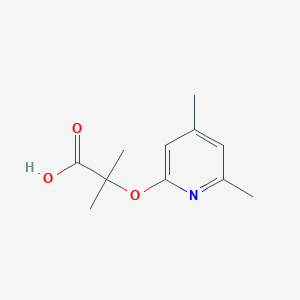
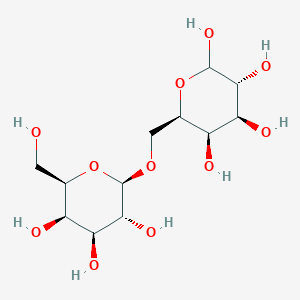
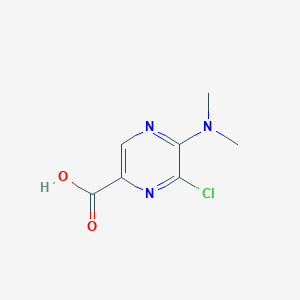

![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)


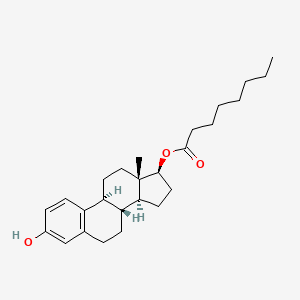
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
